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molecular formula C11H5NO4 B8650364 2,3-Dihydroxy-5-cyano-1,4-naphthoquinone CAS No. 89227-39-4

2,3-Dihydroxy-5-cyano-1,4-naphthoquinone

Cat. No. B8650364
M. Wt: 215.16 g/mol
InChI Key: YYDNMBIMITWNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04419368

Procedure details

Treatment of 2,3-dibenzyloxy-5-cyano-1,4-naphthoquinone with boron trichloride as in Preparation 15 above gives 2,3-dihydroxy-5-cyano-1,4-naphthoquinone, mp 305°-312°.
Name
2,3-dibenzyloxy-5-cyano-1,4-naphthoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:30])[C:11]2[C:16]([C:17](=[O:27])[C:18]=1[O:19]CC1C=CC=CC=1)=[C:15]([C:28]#[N:29])[CH:14]=[CH:13][CH:12]=2)C1C=CC=CC=1.B(Cl)(Cl)Cl>>[OH:8][C:9]1[C:10](=[O:30])[C:11]2[C:16]([C:17](=[O:27])[C:18]=1[OH:19])=[C:15]([C:28]#[N:29])[CH:14]=[CH:13][CH:12]=2

Inputs

Step One
Name
2,3-dibenzyloxy-5-cyano-1,4-naphthoquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(C2=CC=CC(=C2C(C1OCC1=CC=CC=C1)=O)C#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(C2=CC=CC(=C2C(C1O)=O)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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